molecular formula C28H36N4O B3967926 4-[4-(2-adamantylamino)piperidin-1-yl]-N-(pyridin-3-ylmethyl)benzamide

4-[4-(2-adamantylamino)piperidin-1-yl]-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B3967926
M. Wt: 444.6 g/mol
InChI Key: CSLZOLFOMSMABW-UHFFFAOYSA-N
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Description

4-[4-(2-adamantylamino)piperidin-1-yl]-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a piperidine ring, an adamantyl group, and a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

4-[4-(2-adamantylamino)piperidin-1-yl]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O/c33-28(30-18-19-2-1-9-29-17-19)22-3-5-26(6-4-22)32-10-7-25(8-11-32)31-27-23-13-20-12-21(15-23)16-24(27)14-20/h1-6,9,17,20-21,23-25,27,31H,7-8,10-16,18H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLZOLFOMSMABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2C3CC4CC(C3)CC2C4)C5=CC=C(C=C5)C(=O)NCC6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(2-adamantylamino)piperidin-1-yl]-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the adamantyl group and the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-[4-(2-adamantylamino)piperidin-1-yl]-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-[4-(2-adamantylamino)piperidin-1-yl]-N-(pyridin-3-ylmethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-adamantylamino)piperidin-1-yl]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets within the body. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

4-[4-(2-adamantylamino)piperidin-1-yl]-N-(pyridin-3-ylmethyl)benzamide can be compared with other piperidine and adamantyl-containing compounds. Similar compounds include:

    Piperine: Known for its antioxidant properties.

    Evodiamine: Exhibits antiproliferative effects.

    Matrine: Used for its anti-inflammatory properties.

    Berberine: Known for its antimicrobial effects.

    Tetrandine: Exhibits antimetastatic effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(2-adamantylamino)piperidin-1-yl]-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 2
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4-[4-(2-adamantylamino)piperidin-1-yl]-N-(pyridin-3-ylmethyl)benzamide

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